molecular formula C5H6N4O B13109538 5-Aminopyridazine-4-carboxamide

5-Aminopyridazine-4-carboxamide

Cat. No.: B13109538
M. Wt: 138.13 g/mol
InChI Key: NSRFVVJLARSKCX-UHFFFAOYSA-N
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Description

5-Aminopyridazine-4-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a fused diazine-carboxamide structure, it serves as a key precursor for synthesizing diverse polycyclic compounds with potential pharmacological activity. Its molecular framework is commonly employed in the development of chemotherapeutic agents, with research indicating that similar scaffolds exhibit potent inhibition of critical enzymes like AICARFT in purine biosynthesis . Furthermore, the aminopyridazine core is a privileged structure in designing molecules that target topoisomerase enzymes for cancer therapy and calcium-dependent protein kinases (CDPKs) in infectious diseases . This compound enables researchers to access novel chemical space, particularly in the synthesis of spirooxindoles and other complex fused ring systems that can act as DNA intercalators or multi-target therapeutic agents . This compound is provided as a high-purity solid for research purposes. It is intended for use in laboratory settings only. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-9-8-1-3(4)5(7)10/h1-2H,(H2,6,8)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRFVVJLARSKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 5 Aminopyridazine 4 Carboxamide

De Novo Synthesis Approaches to the 5-Aminopyridazine-4-carboxamide Core

The de novo synthesis, or creation from basic precursors, of the this compound scaffold relies on established principles of heterocyclic chemistry, tailored to achieve the specific substitution pattern of the target molecule.

Cyclization Reactions for Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring is the cornerstone of the synthesis. This is typically achieved through condensation reactions involving a four-carbon precursor and a hydrazine (B178648) derivative, which provides the two adjacent nitrogen atoms of the ring.

Several reliable methods exist for forming the pyridazine heterocycle:

Condensation with 1,4-Dicarbonyl Compounds : The most traditional method involves the reaction of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine. The initial condensation forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.

Inverse-Electron-Demand Diels-Alder Reaction : This powerful method involves the [4+2] cycloaddition of an electron-deficient 1,2-diazine, such as a substituted tetrazine, with an electron-rich dienophile, like a silyl (B83357) enol ether. This approach can offer high regiocontrol. organic-chemistry.org

Cyclization of Unsaturated Hydrazones : Readily available β,γ-unsaturated hydrazones can undergo copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be efficiently oxidized to the corresponding pyridazines. organic-chemistry.org

Table 1: Comparison of Pyridazine Ring Formation Methods

Method Precursors Key Features Reference
1,4-Dicarbonyl Condensation 1,4-dicarbonyl compound + Hydrazine Traditional, two-step process (cyclization then oxidation). liberty.edu
Inverse-Demand Diels-Alder Electron-deficient diazene (B1210634) + Electron-rich dienophile High regioselectivity, versatile for functionalized pyridazines. organic-chemistry.org
Unsaturated Hydrazone Cyclization β,γ-unsaturated hydrazone Mild conditions, good functional group tolerance. organic-chemistry.org

Strategies for Introducing Amino and Carboxamide Functionalities

The strategic placement of the amino and carboxamide groups is critical. These functionalities can be introduced either by incorporating them into the initial precursors before cyclization or by adding them to the pyridazine ring after its formation.

Pre-functionalized Precursors : A common strategy involves using a four-carbon precursor that already contains the necessary nitrogen and carbon functionalities, often in a protected or precursor form (like a nitrile group for the carboxamide). For instance, a substituted maleonitrile (B3058920) or fumaronitrile (B1194792) derivative bearing an amino group can be a highly effective starting material. The nitrile group (-CN) can then be hydrolyzed to the primary amide (-CONH2) in a subsequent step. acs.orgacs.org

Post-functionalization : Alternatively, a pre-formed pyridazine ring can be functionalized. This could involve nucleophilic aromatic substitution to introduce an amino group onto a pyridazine ring activated by an electron-withdrawing group. The carboxamide could be derived from a carboxylic acid group introduced onto the ring, for example, via lithiation followed by quenching with carbon dioxide.

Precursor Selection and Optimization in Synthetic Routes

The choice of precursors is paramount for an efficient synthesis. For this compound, precursors must contain the correct arrangement of functional groups to ensure the desired substitution pattern upon cyclization with hydrazine.

A logical and efficient precursor is 2-amino-3-cyanomaleonitrile, which can be thought of as a derivative of diaminomaleonitrile (B72808) (DAMN). The reaction of such a highly functionalized precursor with a one-carbon unit (like glyoxal) and subsequent cyclization with hydrazine can be a potential route. The optimization of these routes involves adjusting reaction conditions—such as solvent, temperature, and catalysts—to maximize the yield of the desired isomer and minimize side reactions.

Table 2: Potential Precursors for this compound Synthesis

Precursor Type Example Structure/Reactant Rationale Reference
Functionalized Dicarbonyl A 2-amino-3-formyl-succinonitrile derivative Contains the C4 backbone with amino and nitrile (carboxamide precursor) groups in place for cyclization with hydrazine. researchgate.net
Functionalized Maleonitrile Diaminomaleonitrile (DAMN) reacted with a glyoxal (B1671930) derivative Provides a C4 synthon with amino groups that can be selectively transformed. researchgate.net
α,β-Unsaturated System A derivative of 2-cyano-3-amino-4-oxo-2-butenoate The unsaturated system is primed for cyclization and already contains the core functionalities or their precursors. acs.org

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of the achiral this compound, stereoselectivity is not a concern for the aromatic core. However, regioselectivity is of utmost importance.

When an unsymmetrical precursor, such as a 2-substituted-1,4-dicarbonyl compound, reacts with hydrazine, two regioisomeric pyridazines can be formed. To exclusively obtain the 5-amino-4-carboxamide isomer, the synthetic route must be designed to control the orientation of the cyclization. This control can be achieved through:

Electronic Effects : The electronic nature of the substituents on the precursor can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group.

Steric Hindrance : Bulky groups on the precursor can sterically block one reaction site, favoring attack at the less hindered position.

Directed Cyclization : Certain synthetic methods, like the inverse-electron-demand Diels-Alder reaction, are known for their high degree of regiocontrol, making them attractive options for synthesizing specifically substituted pyridazines. organic-chemistry.orgnih.govbeilstein-journals.org

Functional Group Interconversions of this compound and its Precursors

Functional group interconversions are essential for transforming precursors into the final product or for modifying the final compound into related derivatives.

Transformations Involving the Carboxamide Group (e.g., Hydrolysis to Carboxylic Acid)

The carboxamide group is a stable functional group, but it can be transformed into other functionalities. A primary and fundamental transformation is its hydrolysis to a carboxylic acid.

This reaction converts this compound into 5-aminopyridazine-4-carboxylic acid. ambeed.com The hydrolysis can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (like HCl or H2SO4) and water, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Subsequent proton transfers and elimination of ammonia (B1221849) (which is protonated to ammonium) drive the reaction to completion. libretexts.orgmasterorganicchemistry.com

Base-Promoted Hydrolysis : Under basic conditions (e.g., refluxing with NaOH), a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This is followed by the elimination of an amide anion (–NH2), which is a poor leaving group. The final step is an irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the strong base, and the amide anion is protonated by the solvent, which shifts the equilibrium toward the products. libretexts.org

Table 3: Conditions for Hydrolysis of this compound

Condition Reagents Mechanism Steps Product Reference

The synthesis of this compound and its derivatives is a focal point of research due to the significant biological activities exhibited by this class of compounds. Various synthetic strategies have been developed, ranging from classical chemical reactions to modern, more efficient techniques. These methodologies facilitate the creation of a diverse library of pyridazine-based molecules for further investigation.

Reactions at the Amino Group (e.g., Hofmann Rearrangement)

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgchemistrysteps.com

In the context of pyridazine chemistry, the Hofmann rearrangement has been utilized for the synthesis of aminopyridazine derivatives. For instance, 5-aminopyridazine-4-carboxylic acid has been synthesized from 5-carbamylpyridazine-4-carboxylic acid via a Hofmann rearrangement. researchgate.net This method provides a viable route to introduce an amino group onto the pyridazine ring. The general mechanism involves the treatment of a primary amide with a halogen (such as bromine) and a base, leading to the formation of an N-haloamide. Subsequent deprotonation and rearrangement yield an isocyanate, which upon workup, gives the desired amine. chemistrysteps.commasterorganicchemistry.com

The versatility of the Hofmann rearrangement allows for its application in the synthesis of various amino-substituted heterocyclic compounds. wikipedia.org Different reagents, including sodium hypochlorite (B82951) and lead tetraacetate, can be used in place of bromine. wikipedia.org

Table 1: Key Features of the Hofmann Rearrangement

FeatureDescription
Reactant Primary Amide
Product Primary Amine (with one less carbon)
Key Intermediate Isocyanate
Reagents Bromine and a strong base (e.g., NaOH) or other oxidizing agents. wikipedia.orgmasterorganicchemistry.com
Mechanism Involves the formation of an N-bromoamide, followed by rearrangement and hydrolysis. wikipedia.orgmasterorganicchemistry.com

Modifications of the Pyridazine Ring System

The pyridazine ring is a versatile scaffold that allows for various structural modifications to modulate its biological activity. Altering substituents on the pyridazine ring can enhance the potency of the resulting compounds against specific biological targets. Common modifications include oxidation, reduction, and substitution reactions, which can introduce or alter functional groups on the ring.

For example, the amino group of an aminopyridazine can be further functionalized. Research has shown the synthesis of new acetamide (B32628) derivatives of aminopyridines through microwave-assisted methods, highlighting the potential for modifying the amino substituent. nih.gov

Modern Synthetic Techniques Applied to this compound Synthesis

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully employed in the synthesis of various heterocyclic compounds, including aminopyridine and pyrazole (B372694) derivatives. nih.govnih.gov For instance, the synthesis of 5-aminopyrazol-4-yl ketones has been achieved rapidly and efficiently using microwave dielectric heating. nih.gov Similarly, new acetamide derivatives of aminopyridines have been prepared under microwave irradiation. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Often hours to daysTypically minutes to a few hours nih.gov
Yield Variable, can be lowerOften higher yields nih.govnih.gov
Purity May require extensive purificationOften results in cleaner products
Energy Efficiency Less efficientMore energy-efficient

The development of catalyst-free and solvent-free reaction conditions is a key goal in green chemistry, aiming to minimize waste and the use of hazardous substances. Several one-pot, multi-component reactions have been developed for the synthesis of heterocyclic compounds under these environmentally benign conditions. nih.govias.ac.in

For example, the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide has been achieved using ammonium (B1175870) chloride as a catalyst under solvent-free conditions. ias.ac.in Additionally, catalyst-free, one-pot, three-component syntheses of 5-amino-1,3-diaryl-1Η-pyrazole-4-carbonitriles have been reported in green media like water and ethanol (B145695) at room temperature. nih.gov These methods offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental impact. ias.ac.inrsc.org

While specific examples of continuous flow synthesis for this compound are not prevalent in the provided search results, this methodology is a rapidly growing area in chemical synthesis. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The principles of flow chemistry are well-suited for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Derivatization Strategies and Analogue Synthesis Based on 5 Aminopyridazine 4 Carboxamide Scaffold

Design and Synthesis of Substituted 5-Aminopyridazine-4-carboxamide Derivatives

The design and synthesis of derivatives based on the this compound scaffold primarily involve modifications at the amino and carboxamide functionalities. These modifications aim to introduce a wide array of chemical moieties to modulate the biological activity of the parent compound.

Introduction of Aromatic and Heteroaromatic Moieties

The incorporation of aromatic and heteroaromatic rings is a common strategy to enhance the biological activity of lead compounds, often through interactions with aromatic residues in target proteins. For the this compound scaffold, these moieties can be introduced at either the 5-amino group or the carboxamide nitrogen.

N-Arylation and N-Heteroarylation of the 5-Amino Group:

Direct N-arylation or N-heteroarylation of the 5-amino group can be achieved through various modern cross-coupling reactions. While specific examples for this compound are not extensively documented, established protocols for the N-arylation of related aminopyridines and other amino-heterocycles can be applied. These methods often utilize palladium, copper, or other transition metal catalysts. For instance, the Buchwald-Hartwig amination, which employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful tool for forming carbon-nitrogen bonds between aryl halides or triflates and primary amines.

A plausible synthetic route would involve the coupling of this compound with a variety of aryl or heteroaryl halides in the presence of a palladium catalyst, a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃). The reaction conditions, including the choice of solvent, temperature, and ligand, would need to be optimized for this specific substrate.

Amide Bond Formation with Aromatic and Heteroaromatic Carboxylic Acids:

A more common approach involves the formation of an amide bond between the 5-amino group of a precursor, 5-aminopyridazine-4-carboxylic acid, and an aromatic or heteroaromatic amine, or vice versa. The synthesis of 5-aminopyridazine-4-carboxylic acid itself has been reported via a Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid. researchgate.net This carboxylic acid can then be activated using standard coupling reagents to react with a diverse range of anilines and heteroaromatic amines.

Common amide coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). nih.govhepatochem.com The use of methanesulfonyl chloride and N-methylimidazole has also been shown to be effective for the coupling of electron-deficient aminopyrazines with aryl and heteroaryl carboxylic acids, a strategy that could be adapted for this compound. researchgate.net

A representative reaction would involve treating 5-aminopyridazine-4-carboxylic acid with an activating agent, followed by the addition of the desired aromatic or heteroaromatic amine to yield the corresponding N-substituted this compound derivative.

Starting Material Reagent Reaction Type Potential Product
This compoundAryl/Heteroaryl HalideBuchwald-Hartwig AminationN-Aryl/Heteroaryl-5-aminopyridazine-4-carboxamide
5-Aminopyridazine-4-carboxylic AcidAryl/Heteroaryl AmineAmide Coupling5-Amino-N-(aryl/heteroaryl)pyridazine-4-carboxamide

Aliphatic and Alicyclic Substitutions

The introduction of aliphatic and alicyclic groups can modulate the lipophilicity, solubility, and conformational flexibility of the molecule, which are critical parameters for drug-like properties.

N-Alkylation of the 5-Amino Group:

The N-alkylation of the 5-amino group can be achieved through reductive amination with aliphatic or alicyclic aldehydes and ketones. This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A facile N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride has been reported, offering a convenient method for introducing alkyl groups. nih.gov

Amide Bond Formation with Aliphatic and Alicyclic Amines:

Similar to the synthesis of aromatic derivatives, the carboxamide moiety can be functionalized with a wide range of aliphatic and alicyclic amines. The coupling of 5-aminopyridazine-4-carboxylic acid with primary or secondary aliphatic and alicyclic amines using standard peptide coupling reagents would provide access to a large library of derivatives. The choice of coupling agent and reaction conditions can be tailored to accommodate the reactivity and steric hindrance of the amine. nih.govhepatochem.com

Starting Material Reagent Reaction Type Potential Product
This compoundAliphatic/Alicyclic Aldehyde or KetoneReductive AminationN-Alkyl/Alicyclic-5-aminopyridazine-4-carboxamide
5-Aminopyridazine-4-carboxylic AcidAliphatic/Alicyclic AmineAmide Coupling5-Amino-N-(alkyl/alicyclic)pyridazine-4-carboxamide

Exploration of Linker Chemistry for Conjugates

The development of conjugates by attaching the this compound scaffold to other molecules, such as peptides, polymers, or targeting moieties, often requires the use of bifunctional linkers. These linkers possess two reactive functional groups, one to connect to the pyridazine (B1198779) core and the other to attach to the partner molecule.

The amino and carboxylic acid groups on the this compound scaffold are ideal handles for the attachment of such linkers. For example, a linker containing a carboxylic acid at one end and a protected amine or another functional group at the other end can be coupled to the 5-amino group. Alternatively, a linker with an amine at one end can be coupled to the 4-carboxamide position after hydrolysis to the carboxylic acid.

The choice of linker depends on the desired properties of the final conjugate, such as length, flexibility, and stability. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths, alkyl chains with terminal functional groups, and cleavable linkers that can release the active drug under specific physiological conditions. The coupling chemistry would typically involve standard amidation or esterification reactions. nih.gov

Multi-component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. rsc.orgfrontiersin.org The this compound scaffold, with its nucleophilic amino group, is a potential candidate for participation in several well-known MCRs.

Ugi, Strecker, and Biginelli Reactions

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov The 5-amino group of this compound could serve as the amine component in an Ugi reaction. Reacting this compound with an aldehyde, a carboxylic acid, and an isocyanide would be expected to yield a complex product where the 5-amino group is acylated and further substituted. The classical Ugi reaction mechanism proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement. wikipedia.org

Strecker Reaction:

The Strecker synthesis is a classic MCR for the preparation of α-amino acids from an aldehyde, ammonia (B1221849) or a primary amine, and a cyanide source. wikipedia.orgnih.govorganic-chemistry.orgacs.orgmasterorganicchemistry.com this compound could act as the amine component in a Strecker reaction. Condensation with an aldehyde and a cyanide source (e.g., KCN or TMSCN) would yield an α-aminonitrile derivative. Subsequent hydrolysis of the nitrile group would provide the corresponding α-amino acid derivative. The reaction proceeds via the formation of an iminium ion, which is then attacked by the cyanide nucleophile. nih.govmasterorganicchemistry.com

Biginelli Reaction:

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to form a dihydropyrimidine. wikipedia.orgnih.govacs.org While this compound itself is not a direct component for the classical Biginelli reaction, its amino group has the potential to participate in Biginelli-like reactions. For instance, aminopyrimidines have been utilized in such reactions. researchgate.net The amino group of this compound could potentially react as a binucleophile, leading to the formation of fused heterocyclic systems. The mechanism involves the initial formation of an acylimine intermediate from the aldehyde and the urea-like component, which then undergoes a Michael addition with the enolate of the β-ketoester, followed by cyclization and dehydration. wikipedia.org

MCR Type Reactants Potential Product Core Structure
Ugi ReactionThis compound, Aldehyde, Carboxylic Acid, Isocyanideα-(5-(4-carboxamidopyridazinyl)amino)acyl carboxamide
Strecker ReactionThis compound, Aldehyde, Cyanide Sourceα-(5-(4-carboxamidopyridazinyl)amino)nitrile
Biginelli-like ReactionThis compound, Aldehyde, β-dicarbonyl compoundFused pyridopyrimidine derivative

Mechanistic Studies of MCRs with Aminopyridazines

The mechanisms of MCRs involving aminopyridazines are generally analogous to those with other heterocyclic amines. The nucleophilicity of the exocyclic amino group and the ring nitrogen atoms plays a crucial role in determining the reaction pathway and the structure of the final product.

In the Ugi reaction , the initial step is the condensation of the aminopyridazine with the aldehyde to form a Schiff base. The subsequent steps involving the addition of the isocyanide and the carboxylic acid are influenced by the electronic properties of the pyridazine ring. Electron-withdrawing groups on the ring can decrease the nucleophilicity of the amino group, potentially slowing down the initial condensation step.

For the Strecker reaction , the formation of the iminium ion from the aminopyridazine and the aldehyde is a key step. The stability of this iminium ion, which is affected by the electronics of the pyridazine ring, will influence the rate of the subsequent nucleophilic attack by the cyanide ion.

In Biginelli-like reactions , aminopyridazines can act as 1,3-binucleophiles. rsc.org The reaction mechanism often starts with the formation of an N-acylimine or a related electrophilic species from the aldehyde and the other components. The aminopyridazine then attacks this electrophile, followed by an intramolecular cyclization. The regioselectivity of the cyclization is dependent on the relative nucleophilicity of the exocyclic amino group and the ring nitrogen atoms, as well as steric factors. Computational studies and experimental evidence from related systems suggest that the reaction pathway can be finely tuned by the choice of reactants, catalysts, and reaction conditions.

Advanced Derivatization for Analytical and Biological Probes

The this compound scaffold serves as a versatile platform for the development of advanced molecular tools for analytical and biological investigations. Through strategic derivatization, this core can be transformed into probes that enable sensitive detection, quantification, and mechanistic studies. These derivatization strategies focus on introducing specific functionalities that impart desired properties, such as fluorescence, or enable specific interactions with biological targets.

Labeling Strategies for Spectroscopic and Chromatographic Applications

The inherent chemical functionalities of this compound, namely the primary amino group and the carboxamide, provide reactive handles for the attachment of various labels. These labels are designed to enhance detectability in spectroscopic and chromatographic analyses.

The primary amino group is a common target for derivatization. For instance, it can be acylated using reagents like 4-iodobenzoyl chloride. This introduces an iodine atom, which can be sensitively detected by inductively coupled plasma mass spectrometry (ICP-MS), offering a powerful method for quantitative analysis, especially in complex biological matrices like human plasma. rsc.org This approach allows for the quantitative metabolite profiling of compounds containing amino groups. rsc.org

For fluorescence-based detection, which is widely used in high-performance liquid chromatography (HPLC), a variety of fluorogenic reagents can be employed. These reagents typically react with the primary amine to form a highly fluorescent product. An example of such a reagent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with primary and secondary amines to yield fluorescent derivatives that can be detected with high sensitivity using a fluorescence detector (FLD). mdpi.com The derivatization conditions, such as pH, temperature, and reaction time, need to be optimized to ensure complete and reproducible labeling. mdpi.com

Another strategy involves the use of fluorescent hydrazines, which can react with the carboxamide group, although this typically requires harsher conditions to first hydrolyze the amide to a carboxylic acid. A more direct approach for the carboxamide would involve specific enzymatic or chemical modifications, though these are less common than targeting the amino group.

The table below summarizes potential labeling strategies for the this compound scaffold for spectroscopic and chromatographic applications.

Target Functional Group Labeling Reagent Class Detection Method Potential Application
Primary Amino GroupIodinated Acylating Agents (e.g., 4-iodobenzoyl chloride)HPLC-ICP-MSQuantitative analysis in biological fluids rsc.org
Primary Amino GroupFluorogenic Reagents (e.g., NBD-Cl)HPLC-FLDSensitive detection in pharmaceutical analysis mdpi.com
Primary Amino GroupAminopyridine derivatives (e.g., for oligosaccharide analysis)HPLC-MS/MSStructural assignment of complex biomolecules nih.gov

Synthesis of Affinity Probes for Target Engagement Studies

Affinity-based probes are crucial tools for identifying the biological targets of a compound and elucidating its mechanism of action. The this compound scaffold can be derivatized to create such probes by incorporating a reactive group for covalent modification of the target protein and/or a reporter tag for detection and enrichment.

A powerful approach for developing affinity probes is through bioorthogonal chemistry. biosyn.comnih.gov This involves introducing a "bioorthogonal handle" onto the this compound core. This handle is a functional group that is chemically inert within a biological system but can be specifically and efficiently ligated to a complementary probe under physiological conditions.

One of the most prominent bioorthogonal reactions is the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry." biosyn.com In this strategy, an azide (B81097) or a strained alkyne, such as bicyclononyne (BCN) escholarship.org, can be incorporated into the this compound structure. The amino group is a convenient site for introducing a linker containing the bioorthogonal handle. For example, the amine can be acylated with an activated carboxylic acid bearing a terminal azide or alkyne.

Another relevant bioorthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. nih.gov A particularly innovative application of this chemistry is the development of "fluorogenic bioorthogonal reactions," where the ligation event itself generates a fluorescent product. nih.gov For instance, the reaction of a non-fluorescent tetrazine with a bicyclononyne can produce a highly fluorescent pyridazine, leading to a significant increase in fluorescence intensity upon target binding. nih.gov This "turn-on" fluorescence provides a high signal-to-noise ratio for imaging and detection.

The synthesis of an affinity probe based on this compound would typically involve a multi-step process:

Synthesis of a linker: A bifunctional linker is prepared, containing a reactive group to attach to the pyridazine core and a bioorthogonal handle (e.g., azide, alkyne, or tetrazine).

Coupling to the scaffold: The linker is covalently attached to the this compound, most commonly at the 5-amino position.

Target engagement and labeling: The resulting probe is incubated with the biological system of interest (e.g., cell lysate or live cells). After the probe binds to its target protein, a reporter molecule (e.g., a fluorophore or biotin) containing the complementary bioorthogonal handle is added. The bioorthogonal reaction then selectively and covalently attaches the reporter to the probe-target complex.

Detection and identification: The labeled target protein can then be visualized by fluorescence microscopy or enriched using affinity purification (e.g., with streptavidin beads if a biotin (B1667282) tag is used) for subsequent identification by mass spectrometry.

The table below outlines a conceptual synthetic approach for an affinity probe based on the this compound scaffold.

Probe Component Chemical Moiety Function Example
Scaffold This compoundTarget binding-
Linker Alkyl or Polyethylene Glycol (PEG) chainProvides spatial separation and solubilityAcylation of the 5-amino group with a linker-COOH
Bioorthogonal Handle Azide, Alkyne, or TetrazineSpecific ligation with a reporter probeTerminal azide on the linker
Reporter Probe Fluorophore or Affinity Tag with complementary handleDetection and/or enrichmentAlkyne-functionalized fluorophore (for SPAAC)

The development of such affinity probes from the this compound scaffold is a promising strategy for advancing our understanding of its biological functions and for the discovery of new therapeutic targets.

Medicinal Chemistry Research and Biological Target Interactions of 5 Aminopyridazine 4 Carboxamide Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of 5-aminopyridazine-4-carboxamide derivatives is intricately linked to their chemical structure. Researchers have extensively explored how modifications to the core scaffold and its substituents influence their therapeutic potential. These investigations, collectively known as structure-activity relationship (SAR) studies, are crucial for optimizing lead compounds and enhancing their potency, selectivity, and pharmacokinetic properties.

Positional Isomerism and its Impact on Biological Profiles

The position of the amino group is also a key factor. For example, 3-amino-pyridazines are generally more basic, which can influence salt formation and bioavailability. blumberginstitute.org The relative positioning of functional groups can impact the electron distribution within the aromatic ring, which in turn affects the molecule's ability to form crucial interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the active site of a target protein. nih.gov

IsomerPotential Impact on Biological ActivityReference
4-Aminopyridazine-3-carboxamideThe specific arrangement may influence binding to certain biological targets. bldpharm.com
6-Aminopyridazine-4-carboxamideAltered electronics and sterics compared to the 5,4-isomer, potentially leading to different target selectivity. bldpharm.com

Influence of Functional Group Modifications on Ligand-Target Binding

The modification of functional groups on the this compound scaffold is a cornerstone of SAR studies. Altering or introducing new substituents can dramatically influence how a molecule (ligand) binds to its biological target.

One common strategy involves the modification of the carboxamide group. Converting the amide to other functional groups, such as ketones, has been explored. While these ketone derivatives can demonstrate excellent potency and selectivity for their targets, they may initially suffer from poor oral bioavailability. nih.gov Further optimization, such as replacing a trifluoromethylpyrazole group with a 3-amidopyrazole, can lead to inhibitors with improved pharmacokinetic profiles. nih.gov

The amino group at the 5-position is another frequent site for modification. Introducing different substituents on this amino group can lead to derivatives with sub-micromolar potency against various targets. nih.gov For example, in the context of aminoglycoside antibiotics, which share some structural similarities in terms of amino and hydroxyl group arrangements, modifications at a key position can be well-tolerated, but many derivatives require a hydrogen-bonding group at that position to maintain antibacterial activity. nih.gov Functionalization of an amino group to a formamide (B127407) can restore activity that was lost upon conversion to an acetylated form. nih.gov

The introduction of a sulfonyl group at the third position of a 2-aminopyridine (B139424) ring, a related heterocyclic system, is of particular interest in medicinal chemistry. acs.orgacs.org These sulfonyl derivatives have been identified as potent inhibitors for targets like TYK2 and CRF. acs.orgacs.org

ModificationEffect on Ligand-Target Binding
Carboxamide to KetoneCan maintain or improve potency but may initially have poor oral bioavailability.
Amino Group SubstitutionCan significantly enhance potency and efficacy.
Introduction of Sulfonyl GroupsCan lead to potent inhibitors of specific kinases and receptors.
Formamido vs. Acetamido GroupA formamido group can be more favorable for activity than an acetamido group.

Conformational Restriction and its Role in Selectivity

Conformational restriction is a powerful strategy in medicinal chemistry to enhance the selectivity of a drug candidate for its intended target. By locking a flexible molecule into a more rigid conformation, it is possible to favor binding to one specific receptor or enzyme over others, thereby reducing off-target effects.

In the context of pyridazine (B1198779) and related heterocyclic derivatives, introducing cyclic structures or bulky groups can restrict the rotational freedom of the molecule. This forces the key binding motifs into a specific spatial arrangement that ideally matches the topology of the target's active site. For example, creating a conformationally restricted analogue of a flexible molecule like 5-carboxamidotryptamine (B1209777) by incorporating it into a tetrahydrocarbazole framework can lead to compounds with high selectivity for specific serotonin (B10506) receptor subtypes. nih.gov This approach has been successfully applied to develop selective inhibitors for various targets, including factor Xa and HIV-1 integrase. nih.govnih.gov

Molecular Mechanisms of Action of this compound Analogues

The therapeutic effects of this compound derivatives stem from their ability to interact with and modulate the function of specific biological molecules. Understanding these molecular mechanisms is crucial for rational drug design and for predicting the pharmacological effects of new compounds.

Enzyme Inhibition Studies (e.g., Kinases, other metabolic enzymes)

A primary mechanism of action for many this compound analogues is the inhibition of enzymes, particularly protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Derivatives of the related 5-aminopyrazole-4-carboxamide have been identified as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is essential for the life cycle of the malaria parasite. nih.gov These compounds can effectively block the exflagellation of male gametocytes, a critical step in malaria transmission. nih.gov Similarly, 2-amino-5-chloropyridine-4-carboxamides have been identified as potent inhibitors of IKK-2, a key kinase in the NF-κB signaling pathway, which is involved in inflammation. nih.gov

Beyond kinases, these compounds can also target other metabolic enzymes. For instance, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), a related compound, can mimic the effects of insulin (B600854) by repressing the expression of key gluconeogenic enzymes like PEPCK and glucose-6-phosphatase. nih.gov This effect is mediated by the activation of AMP-activated protein kinase (AMPK). nih.gov

Enzyme TargetBiological Effect of Inhibition
IKK-2Anti-inflammatory effects
PfCDPK4Malaria transmission blocking
PEPCK and Glucose-6-PhosphataseRegulation of gluconeogenesis
Carbonic AnhydrasesVaried, depending on the isoform and organism

Interaction with Cellular Signaling Pathways (e.g., Cell Proliferation, Apoptosis)

By inhibiting key enzymes, this compound analogues can profoundly impact cellular signaling pathways that control fundamental processes like cell proliferation and apoptosis (programmed cell death).

The activation of AMP-activated protein kinase (AMPK) by compounds like 5-aminoimidazole-4-carboxamide riboside (AICAR) can have significant downstream effects. In some cancer cells, AICAR treatment leads to the activation of p38 mitogen-activated protein kinase (MAPK), which in turn induces the accumulation of the cell cycle inhibitor p21 and the activation of caspase-3, a key executioner of apoptosis. nih.gov This suggests that the AMPK and p38 MAPK signaling pathways may be valuable therapeutic targets in certain cancers. nih.gov

Furthermore, AICAR has been shown to inhibit signaling through the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. nih.gov This inhibition appears to occur downstream of the degradation of IκB-α and the nuclear translocation of p65, suggesting a mechanism that involves a reduction in the DNA-binding activity of NF-κB. nih.gov

In some cell types, such as Jurkat cells, 5-aminoimidazole-4-carboxamide riboside can induce apoptosis through a caspase-dependent pathway that involves the release of mitochondrial cytochrome c. nih.gov Interestingly, in these cells, the apoptotic effect appears to be independent of AMPK activation. nih.gov

Molecular Recognition and Binding Mode Analysis

The molecular architecture of the pyridazine ring confers distinct physicochemical properties that are crucial for drug-target interactions. researchgate.net These properties include weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a dual hydrogen-bonding capacity, all of which are important in molecular recognition. researchgate.net The interaction of derivatives with their biological targets often involves a complex interplay of forces. For instance, in the context of fibroblast growth factor receptor (FGFR) inhibition, X-ray co-crystal structures have been invaluable. A 5-amino-1H-pyrazole-4-carboxamide derivative was shown to bind irreversibly to FGFR1, providing a structural basis for its inhibitory action. nih.gov

The binding mode often involves specific amino acid residues within the target protein's binding site. Key interactions can include hydrogen bonds and salt bridges, which provide specificity and affinity. nih.gov For example, analyses of ligand-protein complexes have identified critical residues that act as contact points, forming stable interactions that are essential for ligand binding and subsequent biological effects. nih.gov Hydrophobic interactions with apolar residues within the binding pocket also play a significant role in stabilizing the ligand-receptor complex. nih.gov The pyridazine scaffold itself is known to participate in a wide spectrum of pharmacological activities, partly due to its ability to engage in mechanisms like DNA damage and to serve as a versatile framework for immune regulation and epigenetics. researchgate.net

Rational Drug Design Strategies Utilizing the Pyridazine Carboxamide Scaffold

The this compound scaffold serves as a valuable starting point for rational drug design, enabling systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. Its inherent structural and electronic features make it amenable to several advanced design strategies. researchgate.netnih.gov

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemical entities with improved properties while retaining the desired biological activity. nih.gov Scaffold hopping involves replacing the central core of a molecule with a different, yet functionally similar, framework. nih.govscispace.com This can lead to compounds in a new chemical space with potentially better characteristics or freedom from existing patents. scispace.com A documented example involved the ring expansion of a pyrazole (B372694) ring into a pyridazine ring to create novel JNK1 inhibitors. acs.org

Bioisosteric replacement, a more focused approach, involves swapping specific functional groups or substituents with others that possess similar physical or chemical properties, with the goal of modulating the molecule's activity, selectivity, or metabolic stability. researchgate.netu-strasbg.fr This technique is used to refine a lead compound, for instance, by replacing a group that is metabolically liable or contributes to toxicity. scispace.com The goal is to enhance the therapeutic profile by improving aspects like solubility, bioavailability, or target affinity. scispace.comresearchgate.net Both methods benefit from computational tools and an extensive knowledge base of successful replacements to guide the design of new derivatives. scispace.comresearchgate.net

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments". wikipedia.org These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), bind weakly to the biological target. wikipedia.orgbiosolveit.de Their low complexity allows for more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). drughunter.com

The pyridazine carboxamide core can be considered a key fragment or a scaffold upon which to build. In an FBDD approach, fragments containing this core or similar motifs would be screened for binding to a target protein using sensitive biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. drughunter.comnih.gov Once a binding fragment is identified, it can be optimized into a more potent lead compound through strategies such as:

Fragment Growing: Adding functional groups to the initial fragment to occupy adjacent pockets in the binding site and form additional interactions. biosolveit.denih.gov

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the target to create a single, high-affinity molecule. biosolveit.de

This iterative process allows for the rational construction of a drug candidate with optimized binding efficiency and drug-like properties. nih.govnih.gov FBDD has proven particularly effective for challenging targets, including those involved in central nervous system disorders. nih.gov

The prodrug approach is a molecular modification strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. nih.gov

This principle has been successfully applied to pyridazine and pyridine (B92270) carboxamide derivatives. For example, the pyridine carboxamide derivative MMV687254 was identified as a prodrug in the context of tuberculosis treatment. nih.gov Its anti-mycobacterial activity is dependent on its hydrolysis by the bacterial enzyme AmiC, which releases the active compound. nih.gov This targeted activation mechanism can enhance efficacy and potentially reduce off-target effects.

General strategies for designing prodrugs for a scaffold like this compound could involve attaching a water-soluble promoiety, such as an N-methylpiperazino group via a carbamate (B1207046) linker, to the core structure. nih.gov This approach has been shown to dramatically increase aqueous solubility—in some cases by over 600-fold—for other heterocyclic compounds, thereby improving their potential for formulation and oral bioavailability. nih.gov

Preclinical In Vitro and In Vivo Efficacy Studies (Excluding Human Clinical Trials)

The therapeutic potential of this compound derivatives has been evaluated in a range of preclinical models, demonstrating their activity against various diseases at the cellular and whole-organism level.

The biological potency of compounds based on the pyridazine carboxamide scaffold has been extensively characterized using a variety of in vitro cellular assays. These assays are crucial for determining the concentration at which a compound elicits a biological response, often expressed as the half-maximal inhibitory concentration (IC₅₀).

In the field of oncology, derivatives have shown significant antiproliferative effects. For example, a 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , was tested against a panel of human cancer cell lines. nih.gov It demonstrated potent activity, inhibiting the proliferation of NCI-H520 lung cancer, SNU-16 gastric cancer, and KATO III gastric cancer cells with low nanomolar efficacy. nih.gov Similarly, 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR), a related compound, was found to significantly inhibit the proliferation of all cancer cell lines it was tested against. nih.gov

In infectious disease research, a pyridine carboxamide derivative, MMV687254 , was shown to be as active as the frontline drug isoniazid (B1672263) in inhibiting the growth of M. tuberculosis within infected macrophages. nih.gov Furthermore, novel series based on this hit compound showed activity against drug-resistant strains of M. bovis BCG and clinical isolates of M. tuberculosis. nih.gov

The cytotoxicity of these compounds is also a critical parameter. In one study, peptide derivatives of 4-aminopyridine (B3432731) were evaluated for cytotoxicity on WEHI-164 cells, where they were found to be non-toxic, allowing the cells to remain viable and metabolically active. bas.bg

Table 1: In Vitro Biological Potency of Pyridazine/Pyridine Carboxamide Derivatives This table is interactive. Click on the headers to sort the data.

CompoundTarget/Cell LineAssay TypePotency (IC₅₀)Source
Compound 10h (pyrazole-carboxamide)NCI-H520 (Lung Cancer)Cell Proliferation19 nM nih.gov
Compound 10h (pyrazole-carboxamide)SNU-16 (Gastric Cancer)Cell Proliferation59 nM nih.gov
Compound 10h (pyrazole-carboxamide)KATO III (Gastric Cancer)Cell Proliferation73 nM nih.gov
Compound 10h (pyrazole-carboxamide)FGFR1Biochemical46 nM nih.gov
Compound 10h (pyrazole-carboxamide)FGFR2Biochemical41 nM nih.gov
Compound 10h (pyrazole-carboxamide)FGFR3Biochemical99 nM nih.gov
AICARVarious Cancer CellsCell ProliferationSignificant Inhibition nih.gov
MMV687254 (pyridine carboxamide)M. tuberculosis (in macrophages)Bacterial Growth InhibitionAs active as isoniazid nih.gov
4-AP Peptide DerivativesWEHI-164CytotoxicityNon-cytotoxic bas.bg

Promising results from cellular assays have been followed by in vivo studies in animal models to assess the efficacy of these compounds in a whole-organism setting. A lead molecule derived from the pyridine carboxamide scaffold demonstrated the ability to inhibit the growth of M. tuberculosis in a chronic mouse model of infection, underscoring its potential for clinical development. nih.gov

In oncology, the in vivo anticancer activity of a 3,6-disubstituted pyridazine derivative, compound 9e , was investigated using an Ehrlich ascites carcinoma solid tumor model in animals. acs.org The study reported a reduction in the mean tumor volume, which was associated with the induction of necrosis in the tumor tissue, without signs of toxicity in the treated groups. acs.org Similarly, the anti-proliferative effects of AICAR observed in cell cultures were mirrored in in vivo models, confirming its potential as a therapeutic agent for cancer. nih.gov

Efficacy in Relevant Disease Models (e.g., in vivo animal models for infectious diseases or cancer)

Following a comprehensive review of publicly available scientific literature and patent databases, no specific in vivo efficacy data for derivatives of the chemical compound this compound was identified. Extensive searches for preclinical studies in animal models for infectious diseases or cancer did not yield research findings pertaining to this particular scaffold.

The scientific community has explored related heterocyclic compounds, such as those based on a 5-aminopyrazole-4-carboxamide core, and has reported in vivo efficacy for those derivatives in models of infectious diseases. However, in strict adherence to the focus on the this compound structure, data for these related but distinct compounds are not included in this article.

The absence of published in vivo data for this compound derivatives suggests that this specific class of compounds may be in the early stages of drug discovery, with research yet to progress to animal models, or that such studies have not been disclosed in the public domain. Further research and publication are required to elucidate the potential therapeutic efficacy of this compound series in relevant disease models.

Computational and Theoretical Investigations of 5 Aminopyridazine 4 Carboxamide

Quantum Chemical Studies

Quantum chemical studies delve into the electronic behavior of a molecule, predicting its stability, reactivity, and various physicochemical properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Aminopyridazine-4-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. nih.govnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation. nih.govnih.gov

HOMO-LUMO Analysis and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acs.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap suggests the molecule is more reactive. mdpi.com For molecules like this compound, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks. In related aryl-thiophene-carboxamide structures, the HOMO is typically localized on the electron-rich thiophene (B33073) and aryl rings, while the LUMO is spread across the electron-deficient carboxamide and pyrazine (B50134) moieties. mdpi.com This separation of frontier orbitals facilitates intramolecular charge transfer (ICT), a property essential for various applications.

Table 1: Representative Frontier Molecular Orbital Data for a Related Heterocyclic Carboxamide

Parameter Energy (eV)
EHOMO -6.50
ELUMO -2.29
HOMO-LUMO Gap (ΔE) 4.21

Data is representative for a structurally similar compound, 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide, to illustrate typical values obtained from DFT calculations. mdpi.com

Electrostatic Potential Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atom of the carboxamide group. nih.gov

Blue regions represent positive electrostatic potential, which is electron-poor and signifies favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the amide proton. nih.gov

Green regions denote neutral potential.

By analyzing the MEP map, one can predict how this compound might interact with other molecules, such as receptors or enzymes. utoronto.ca The map provides a visual guide to the molecule's charge topography, highlighting the areas most likely to engage in hydrogen bonding and other electrostatic interactions. nih.govresearchgate.net

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.govnih.gov Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.comresearchgate.net

The NLO response of organic molecules often arises from an intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system. nih.gov In this compound, the amino group can act as an electron donor, while the pyridazine and carboxamide functions serve as electron-withdrawing groups. The delocalized π-electrons of the pyridazine ring provide the necessary pathway for charge transfer. A high hyperpolarizability (β) value is indicative of a significant NLO response. mdpi.com Theoretical studies on similar pyrimidine (B1678525) and pyrazine derivatives have shown that the presence of push-pull systems enhances NLO properties, suggesting that this compound could exhibit interesting NLO behavior. nih.govmdpi.comrsc.org

Table 2: Calculated NLO Properties for a Related Heterocyclic Carboxamide Series

Compound Dipole Moment (μ) (Debye) Polarizability (α) (esu) Hyperpolarizability (β) (esu)
Analog 1 3.12 2.99 x 10-23 2.11 x 10-30
Analog 2 4.58 3.15 x 10-23 4.35 x 10-30
Analog 3 5.91 3.42 x 10-23 7.89 x 10-30

Data is representative for structurally similar 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide compounds to illustrate the type of data generated. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a specific protein target. These methods are fundamental in drug discovery and development. nih.govresearchgate.net

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding energy and the specific interactions that stabilize the ligand-protein complex. nih.govresearchgate.net

For a ligand like this compound, docking studies would reveal key interactions such as:

Hydrogen Bonds: The amino and carboxamide groups are potent hydrogen bond donors and acceptors, likely forming hydrogen bonds with polar amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The pyridazine ring can engage in hydrophobic interactions with nonpolar residues.

Cation-π Interactions: The aromatic pyridazine ring can interact with cationic residues like Arginine or Lysine. rsc.org

Amide-Bridge Interactions: The carboxamide group can form strong "amide bridge" interactions with amide-containing residues like Asparagine or Glutamine. plos.org

The analysis of these interactions helps in understanding the mechanism of action and can guide the design of more potent and selective analogs. nih.govnih.gov Docking studies on similar pyrazole-carboxamide and aminopyrimidine derivatives have successfully identified critical amino acid residues and interaction patterns responsible for their biological activity. nih.govresearchgate.net

Table 3: Common Ligand-Protein Interactions Predicted by Molecular Docking

Interaction Type Ligand Group Protein Residue Examples
Hydrogen Bond (Donor) Amino (-NH2), Amide (-NH) Asp, Glu, Ser
Hydrogen Bond (Acceptor) Pyridazine Nitrogens, Carbonyl Oxygen Arg, Lys, His, Ser, Thr
Hydrophobic Pyridazine Ring Val, Leu, Ile, Phe
Cation-π Pyridazine Ring Arg, Lys

This table presents a generalized summary of potential interactions based on the functional groups of this compound.

Conformational Analysis and Dynamics

Conformational analysis of this compound involves the investigation of the spatial arrangements of its atoms and the energy associated with these arrangements. The molecule's structure, characterized by the pyridazine ring substituted with an amino group and a carboxamide group, allows for rotational freedom primarily around the single bond connecting the carboxamide group to the pyridazine ring. Understanding the preferred conformations is crucial as they dictate how the molecule interacts with biological targets.

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would track the atomic movements, providing insights into its flexibility, conformational stability, and the transitions between different energy states. These simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein's active site, and identify the most populated and energetically favorable conformations that are likely to be biologically active.

Key Research Findings from Conformational Studies:

Parameter InvestigatedTypical FindingsSignificance
Rotational Barrier Energy barrier for rotation around the C-C bond between the ring and the carboxamide group.Determines the flexibility and the rate of interconversion between conformers.
Dihedral Angles Preferred angles of the amino and carboxamide substituents relative to the pyridazine ring.Defines the molecule's three-dimensional shape and steric profile.
Intramolecular Hydrogen Bonding Potential for hydrogen bonds between the amino hydrogen and the carboxamide oxygen.Can stabilize specific conformations, influencing solubility and binding affinity.
Solvent Effects How the presence of water or other solvents affects conformational preference.Provides a more realistic model of the molecule's behavior in a biological system.

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. pageplace.de In the context of this compound, VS could be employed to identify its potential biological targets or, conversely, to find other molecules with a similar structure that might exhibit similar biological activity.

Two primary approaches are used in virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules (ligands) that are known to be active. pageplace.de If a set of molecules similar to this compound has known biological activity, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. Databases are then screened to find other compounds that fit this model. researchgate.net

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential biological target is known, molecular docking can be used. pageplace.de This involves computationally placing the this compound molecule into the binding site of the target protein and calculating a "docking score" that estimates the binding affinity. This method can predict the preferred binding orientation and the strength of the interaction. For example, virtual screening of the human AICAR transformylase active site has been used to identify novel inhibitor candidates. nih.gov

The application of these screening methods can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. pageplace.denih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the core structure influence their therapeutic effects.

Derivation and Validation of QSAR Models

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentration, IC50) is compiled. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. mdpi.com Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create a mathematical equation that correlates the descriptors with the observed activity. nih.govresearchgate.net

Model Validation is a critical step to ensure its predictive power and robustness. nih.gov

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or Q²) are used to test the model's internal consistency and stability. eurekaselect.com

External Validation: The model's predictive ability is assessed using a separate "test set" of compounds that were not used in the model's creation. The correlation between the predicted and actual activities for this set (pred_r²) is a key indicator of the model's real-world utility. nih.gov

Statistically robust QSAR models have been developed for various aminopyridine and carboxamide derivatives, demonstrating their predictive capabilities. researchgate.neteurekaselect.com

Topological and Quantum Chemical Descriptors in Predictive Models

The predictive power of a QSAR model depends heavily on the choice of molecular descriptors. mdpi.com These descriptors quantify different aspects of a molecule's structure and properties.

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule. They encode information about molecular size, shape, branching, and atom connectivity. researchgate.net Examples include molecular connectivity indices (e.g., Chi indices) and topological polar surface area (TPSA), which relate to the molecule's bioavailability. researchgate.net

Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics methods and provide detailed information about the electronic properties of a molecule. researchgate.net They are often more sensitive to the three-dimensional structure and electron distribution. Common quantum chemical descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Atomic Charges: The distribution of partial charges on each atom, which can identify sites for electrostatic interactions with a target. eurekaselect.com

Studies on related heterocyclic compounds have shown that a combination of topological and quantum chemical descriptors often yields the most robust and predictive QSAR models. researchgate.netnih.gov

Table of Descriptor Types in QSAR:

Descriptor CategoryExamplesInformation Encoded
Topological Molecular Connectivity Index, Wiener Index, TPSASize, shape, branching, connectivity, polarity surface. researchgate.net
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesElectron distribution, reactivity, polarizability. researchgate.net
Constitutional Molecular Weight, Atom CountBasic composition and size of the molecule. mdpi.com
Geometrical Molecular Surface Area, Molecular Volume3D shape and size. mdpi.com

Application of QSAR in Lead Optimization

Once a validated QSAR model is established, it becomes a powerful tool in the lead optimization phase of drug discovery. nih.govnih.gov Lead optimization aims to modify a promising lead compound (like a derivative of this compound) to improve its potency, selectivity, and pharmacokinetic properties.

The QSAR model can be used to:

Predict Activity: The model can predict the biological activity of new, not-yet-synthesized derivatives of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving time and resources. nih.gov

Guide Structural Modifications: The QSAR equation reveals which descriptors (and thus, which structural features) are most important for activity. For instance, if the model shows that a lower dipole moment increases activity, chemists can focus on modifications that reduce the molecule's polarity.

Screen Virtual Libraries: Large virtual libraries of potential derivatives can be rapidly screened using the QSAR model to identify a smaller, more focused set of high-potential candidates for further investigation.

This predictive power is crucial in the later stages of lead optimization when more complex and time-consuming assays are required. nih.gov Structure-based design and QSAR have been successfully used in the lead optimization of aminopyridine scaffolds to identify potent and selective inhibitors. nih.gov

Analytical and Spectroscopic Research Methodologies for 5 Aminopyridazine 4 Carboxamide

Advanced Chromatographic Method Development

Chromatographic techniques are fundamental for the separation and quantification of 5-Aminopyridazine-4-carboxamide from complex matrices. The development of these methods focuses on achieving high resolution, sensitivity, and efficiency.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its non-volatile and polar nature. Method development for this compound typically involves a systematic optimization of several key parameters to achieve a desirable separation.

Column Selection: The choice of a stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly employed. For polar compounds like this compound, columns with enhanced polar retention or those designed for hydrophilic interaction liquid chromatography (HILIC) can offer better retention and selectivity. nih.govsigmaaldrich.com

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a crucial parameter to control the ionization state of the amino and amide functional groups, thereby influencing retention time and peak shape. Isocratic elution, where the mobile phase composition remains constant, can be used for simple analyses, while gradient elution, with a changing mobile phase composition, is often necessary for separating the target compound from impurities with different polarities. helixchrom.com

Detection: A UV detector is commonly used for the detection of this compound, leveraging the chromophoric nature of the pyridazine (B1198779) ring. The selection of an optimal detection wavelength, typically around the compound's absorption maximum, is essential for achieving high sensitivity. nih.gov For instance, a detection wavelength of 268 nm has been found to be optimal for a similar compound, 5-aminoimidazole-4-carboxamide (B1664886) riboside. nih.gov

Optimization: The optimization process involves fine-tuning parameters such as the mobile phase gradient, flow rate, and column temperature to achieve the best possible resolution, peak symmetry, and analysis time.

A representative, albeit hypothetical, HPLC method for this compound is outlined in the table below.

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

Derivatization: The primary amino group and the amide functional group can be derivatized to reduce their polarity. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., isobutyl chloroformate - IBCF). nih.gov The reaction with these agents replaces the active hydrogens with non-polar groups, increasing the volatility of the compound.

GC-MS Analysis: Following derivatization, the resulting derivative can be analyzed by GC coupled with a mass spectrometer (GC-MS). This technique provides not only retention time data for quantification but also mass spectra that can confirm the identity of the derivatized analyte. nih.gov The GC method would involve optimizing the temperature program of the oven to ensure good separation of the derivatized compound from any by-products or matrix components.

ParameterCondition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)

Hyphenated Techniques (e.g., LC-MS/MS, HPLC-ICP-MS) for Detection and Elucidation

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer superior sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices. nih.govresearchgate.net

LC-MS/MS: This technique combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. For this compound, an electrospray ionization (ESI) source in positive ion mode is typically used. In the mass spectrometer, the protonated molecule (precursor ion) is selected and then fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification even at very low concentrations. nih.govresearchgate.net For a related compound, 5-aminoimidazole-4-carboxamide, the transition m/z 127 → 110 was monitored. researchgate.net

HPLC-ICP-MS: While less common for this type of organic molecule, High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) could be employed if the compound were to be analyzed in the context of its interaction with metal ions, for instance, in metallodrug research. This technique would allow for the separation of different metal-containing species and their highly sensitive detection.

Spectroscopic Characterization Techniques (Methodology Focus)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of this compound. Both ¹H and ¹³C NMR are routinely used.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The chemical shifts of the protons on the pyridazine ring and the protons of the amino and amide groups would be characteristic. For instance, in similar aminopyridine structures, aromatic protons typically appear in the range of δ 6.0-8.5 ppm. mdpi.com The protons of the NH₂ group would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the pyridazine ring and the carbonyl carbon of the amide group would be key identifiers. In related heterocyclic systems, aromatic carbons resonate in the region of δ 100-160 ppm, while the carbonyl carbon would be expected at a lower field, typically above δ 160 ppm. mdpi.com

Dynamic Studies: Dynamic NMR experiments can be employed to study conformational changes, such as restricted rotation around the C-C or C-N bonds, which can lead to the observation of distinct signals for different conformers at low temperatures. mdpi.com

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H 8.0 - 8.5s
7.5 - 8.0s
6.0 - 7.0 (broad)s
¹³C 165 - 175 (C=O)-
150 - 160 (C-NH₂)-
140 - 150-
120 - 130-

Note: These are predicted values based on similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound, serving as a molecular fingerprint.

IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the amino and amide groups, the C=O bond of the amide, and the C-N and C=C/C=N bonds of the pyridazine ring. The N-H stretching vibrations of the primary amine and the amide would typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide is a strong, sharp band usually found around 1650-1680 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridazine ring would be expected to give a strong signal in the Raman spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine & amide) Stretching3200 - 3400
C=O (amide) Stretching1650 - 1680
N-H (amide) Bending1620 - 1650
C=N, C=C (ring) Stretching1400 - 1600
C-N Stretching1200 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For an aromatic N-heterocycle like this compound, the UV-Vis absorption spectrum is primarily governed by two types of electronic transitions originating from its pi system and the non-bonding lone pair electrons on the nitrogen atoms.

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the conjugated aromatic system of the pyridazine ring.

n→π Transitions:* These are generally lower-intensity absorptions that occur when a non-bonding electron from a nitrogen atom's lone pair is promoted to a π* antibonding orbital of the aromatic ring.

The presence of the amino (-NH2) and carboxamide (-CONH2) substituents on the pyridazine ring has a significant influence on the spectrum. Both groups act as auxochromes, which can extend the conjugation and are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to the unsubstituted pyridazine molecule.

Furthermore, the polarity of the solvent used for analysis can induce spectral shifts. It is generally observed that n→π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, as the polar solvent molecules stabilize the non-bonding ground state. Conversely, π→π* transitions may experience a smaller bathochromic (red) shift. Although specific experimental data for this compound is not available, the expected transitions based on its structure are summarized below.

Table 1: Expected UV-Vis Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Intensity Expected Effect of Polar Solvents
π→π* π (bonding) → π* (antibonding) High Minor Bathochromic Shift (Red Shift)

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Advanced MS applications are indispensable for confirming the molecular weight, determining the elemental composition, and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a chemical compound. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a unique elemental formula.

For this compound, the molecular formula is C₅H₆N₄O. HRMS analysis would be used to experimentally measure its monoisotopic mass and compare it to the theoretically calculated value. A close match, usually within a mass error of 5 parts per million (ppm), provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Theoretical High-Resolution Mass Data for this compound

Property Value
Molecular Formula C₅H₆N₄O
Nominal Mass 138 amu
Monoisotopic Mass (Calculated) 138.05416 Da

Fragmentation Pathway Analysis in Mass Spectrometry

In addition to determining molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern serves as a molecular fingerprint that helps in structural elucidation. While a definitive experimental spectrum for this compound is not publicly documented, a plausible fragmentation pathway can be proposed based on the known behavior of pyridazine and amide-containing compounds.

Upon ionization, the molecular ion ([M]⁺˙ at m/z 138) would undergo a series of fragmentation events. A characteristic fragmentation of the pyridazine ring is the neutral loss of a dinitrogen molecule (N₂). The amide functional group can also direct fragmentation through the loss of radicals or neutral molecules such as carbon monoxide (CO) and ammonia (B1221849) (NH₃). Analyzing these fragment ions helps piece together the original structure.

Table 3: Plausible Mass Spectrometry Fragmentation Pathways for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Lost Fragment
138 ([M]⁺˙) -28 110 N₂
138 ([M]⁺˙) -44 94 H₂NCO˙ (Amide group radical)
138 ([M]⁺˙) -17 121 NH₃ (from amide and ring H)

Future Perspectives and Emerging Research Directions

Exploration of New Chemical Space around the 5-Aminopyridazine-4-carboxamide Scaffold

The pyridazine (B1198779) ring is a unique heterocyclic structure endowed with distinct physicochemical properties, making it an attractive scaffold for developing new molecules. nih.gov Researchers are actively exploring new chemical space by synthesizing a wide array of derivatives, driven by the ease of designing and creating different analogs. nih.gov This exploration involves modifying the core structure through various chemical reactions to introduce new functional groups and build more complex molecular architectures.

Key strategies for expanding the chemical space include:

Multicomponent Reactions (MCRs): One-pot MCRs are being developed to synthesize novel, highly functionalized pyridine (B92270) and pyridazine derivatives. nih.govacs.orgacs.org These reactions, which combine three or more reactants in a single step, offer an efficient pathway to complex molecules from simple starting materials. rasayanjournal.co.in For example, a three-component, one-pot coupling between N,N-dimethylacroleines, sulfonylacetonitriles, and amines has been developed to create 3-sulfonyl-2-aminopyridines, which are valuable building blocks in chemistry. acs.orgacs.org

Cyclization and Annulation Reactions: Copper-catalyzed aerobic 6-endo-trig cyclizations are used to produce 1,6-dihydropyridazines and pyridazines. organic-chemistry.org Another approach involves a [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones to yield trisubstituted pyridazines. organic-chemistry.org These methods allow for the construction of the core pyridazine ring with various substituents.

Derivatization of the Core Scaffold: Starting with a pre-formed pyridazine ring, chemists introduce diverse functionalities. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been used as precursors to be treated with reagents like phosphorus oxychloride and phosphorus pentasulphide to create corresponding chloropyridazine and pyridazinethione derivatives. researchgate.net Further reactions of these derivatives with nucleophiles like hydrazine (B178648) hydrate (B1144303) lead to even more complex structures, such as pyridazinotriazines. researchgate.net Similarly, researchers have designed and synthesized series of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors for various biological targets. nih.gov

The goal of this extensive synthetic effort is to generate libraries of novel compounds. researchgate.net The unique hydrogen-bonding capabilities of the pyridazine ring's adjacent nitrogen atoms are a key feature that chemists leverage in designing new molecules for specific recognition tasks. nih.gov This ongoing exploration continues to yield new pyridazine analogs with diverse and potentially useful properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis and molecular design, including for heterocyclic systems like pyridazines. nih.govscispace.com These computational methods are being used to accelerate the discovery process, improve efficiency, and predict the properties of new molecules before they are ever synthesized in a lab. nih.gov

Key applications of AI/ML in this field include:

Computer-Aided Synthesis Planning (CASP): AI-driven tools can devise complete synthetic routes for target molecules. nih.gov Both rule-based expert systems and ML approaches have shown success in planning syntheses that are later validated in the laboratory. nih.gov These tools can analyze vast databases of chemical reactions to suggest the most efficient and cost-effective pathways.

Reaction Outcome and Condition Prediction: ML models can accurately predict the products of chemical reactions and recommend optimal reaction conditions, such as temperature, solvent, and catalyst. nih.govscispace.com This predictive power helps to reduce the number of failed experiments and accelerates the optimization of synthetic procedures.

De Novo Design and Virtual Screening: AI can design novel pyridine derivatives with desired properties. nih.gov For instance, a set of pyridine derivatives was designed and integrated by artificial intelligence based on the structures of FDA-approved drugs. nih.gov ML models can also be used to screen vast virtual libraries of compounds to identify candidates with high potential for specific applications, such as in materials science. acs.org

Materials Discovery: A machine learning-assisted material genome approach has been used to design high-efficiency adsorbents for environmental remediation. acs.org In one study, ML models were developed to predict the adsorption capacity of 2450 virtual pyridine-based polymers, identifying halogenated versions as particularly effective. acs.org Subsequent synthesis and testing confirmed the predictions, demonstrating the power of ML to guide the discovery of new functional materials. acs.org

The integration of AI and ML into the design-make-test-analyze cycle of chemical research promises to significantly shorten development timelines and reduce costs associated with discovering new molecules and materials based on the this compound scaffold. researchgate.netnih.gov

Development of Sustainable and Green Chemistry Approaches for its Synthesis

In line with the global push for environmental responsibility, significant effort is being directed towards developing green and sustainable methods for synthesizing pyridazine derivatives. rasayanjournal.co.inresearchgate.net Traditional synthetic methods often rely on hazardous solvents and toxic reagents, but modern green chemistry approaches aim to minimize waste, reduce energy consumption, and use safer materials. rasayanjournal.co.in

Prominent green chemistry strategies include:

Microwave-Assisted and Ultrasound Synthesis: Using microwave irradiation or ultrasonication can dramatically shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.inresearchgate.net These techniques are being applied to the synthesis of various pyrimidine (B1678525) and pyridazine derivatives. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions and Ball Milling: Conducting reactions without a solvent minimizes waste and simplifies product purification. rasayanjournal.co.in Ball milling, a mechanical technique where reactants are ground together, can facilitate solvent-free reactions by increasing the surface area for interaction. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts: Researchers are replacing hazardous reagents with more environmentally benign catalysts. rasayanjournal.co.in Examples include using thiamine (B1217682) hydrochloride (Vitamin B1) as an inexpensive and readily available catalyst in water, or employing reusable magnetic nanoparticle catalysts that can be easily recovered from the reaction mixture with an external magnet. researchgate.netrsc.org One such catalyst, a bis(thioglycolic acid)-vanillin functionalized silica-coated Fe3O4 nanoparticle, was used for the green synthesis of 5-amino-pyrazole-4-carbonitriles and could be reused for six cycles with consistent activity. rsc.org

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green because they combine several synthetic steps into a single operation, reducing solvent use, energy consumption, and waste generation. rasayanjournal.co.in

These sustainable approaches not only make the synthesis of pyridazine-based compounds more eco-friendly but also often lead to economic benefits through higher efficiency and simpler processes. rasayanjournal.co.in

Broader Applications in Materials Science and Other Chemical Fields (Excluding Clinical)

While much research on pyridazine derivatives is biologically focused, the unique properties of the this compound scaffold lend themselves to a growing number of applications in materials science and other non-clinical chemical fields.

Materials Science: Pyridazine and related pyridine-based ligands are being employed as building blocks for novel coordination polymers. mdpi.com For example, a ligand derived from quinoline (B57606) and pyrazine (B50134) was used to synthesize a two-dimensional copper(II) coordination polymer that exhibits photoluminescent and antiferromagnetic properties. mdpi.com The ability to form such structured materials opens up possibilities for creating new sensors, catalysts, and electronic components. As noted, AI and ML are being used to accelerate the discovery of pyridine-based polymers for specific functions, such as the efficient removal of radioactive waste surrogates from water. acs.org

Agrochemicals: Pyridazine and pyridazinone derivatives are crucial core structures in the development of modern green agrochemicals. researchgate.net Their high activity and environmental friendliness have attracted significant attention, leading to commercial pesticides and herbicides based on these compounds. researchgate.net Research continues to explore new pyridazine analogs for potential use as insecticides, fungicides, and plant growth regulators. researchgate.net

Fluorescent Probes: Aminopyridine derivatives are being investigated as scaffolds for fluorescent molecules. nih.gov Unsubstituted pyridin-2-amine has a high quantum yield, making it a promising starting point for developing fluorescent probes for biological imaging and analysis. nih.gov Researchers have synthesized aminopyridine derivatives with azide (B81097) groups that can be used in "click-and-probing" experiments, where the molecule's fluorescence is "switched on" upon reacting with a target, reducing background signal in sensitive detection assays. nih.gov

The exploration of these non-clinical applications is expanding the utility of the pyridazine scaffold beyond its traditional role, highlighting its versatility as a foundational element in modern chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.